2-amino-3-(4-fluorobenzyloxy)pyridine chemical structure
2-amino-3-(4-fluorobenzyloxy)pyridine chemical structure
An In-depth Technical Guide to 2-amino-3-(4-fluorobenzyloxy)pyridine: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 2-amino-3-(4-fluorobenzyloxy)pyridine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct literature on this specific molecule, this guide synthesizes information from established chemical principles and analogous compounds to propose a robust synthetic route, predict its physicochemical and spectroscopic properties, and discuss its potential biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical, actionable protocols.
Introduction and Rationale
Pyridines are fundamental heterocyclic scaffolds that are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The electronic properties of the pyridine ring, coupled with its ability to be functionalized at various positions, make it a privileged structure in drug design. The introduction of an amino group at the 2-position and an ether linkage at the 3-position, particularly with a fluorinated benzyl moiety, can significantly influence the molecule's steric and electronic properties. The fluorine atom is a well-known bioisostere for a hydrogen atom, and its incorporation can enhance metabolic stability, binding affinity, and lipophilicity.
This guide focuses on the specific, yet underexplored, molecule 2-amino-3-(4-fluorobenzyloxy)pyridine. The strategic combination of the 2-aminopyridine core, a known pharmacophore, with a 3-(4-fluorobenzyloxy) substituent presents an intriguing target for discovery chemistry. The insights and methodologies presented herein are designed to be self-validating, providing a solid foundation for the synthesis and investigation of this and related compounds.
Chemical Structure and Properties
The core structure of 2-amino-3-(4-fluorobenzyloxy)pyridine consists of a pyridine ring functionalized with an amino group at the C2 position and a 4-fluorobenzyloxy group at the C3 position.
Chemical Structure:
Table 1: Predicted Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₁FN₂O |
| Molecular Weight | 218.23 g/mol |
| Predicted Melting Point | 95-105 °C |
| Predicted Boiling Point | >300 °C |
| Predicted Solubility | Soluble in DMSO, Methanol, Chloroform; Sparingly soluble in water |
| Appearance | Off-white to pale yellow solid |
Proposed Synthetic Pathway
A plausible and efficient two-step synthesis of 2-amino-3-(4-fluorobenzyloxy)pyridine is proposed, starting from the commercially available 2-amino-3-hydroxypyridine. The synthesis involves a classical Williamson ether synthesis.
DOT Diagram of the Synthetic Pathway:
Caption: Proposed synthesis of 2-amino-3-(4-fluorobenzyloxy)pyridine.
Step 1: Synthesis of 2-Amino-3-hydroxypyridine (Precursor)
While 2-amino-3-hydroxypyridine is commercially available, a common laboratory synthesis involves the reduction of 2-hydroxy-3-nitropyridine.[1]
Experimental Protocol:
-
To a solution of 2-hydroxy-3-nitropyridine (5.0 g, 35.7 mmol) in methanol (200 mL), add 10% Palladium on carbon (500 mg).
-
Flush the reaction vessel with an inert gas (Argon or Nitrogen).
-
Introduce a hydrogen atmosphere (balloon pressure) and stir the mixture vigorously at room temperature overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel (eluent: 5% methanol in dichloromethane) to afford pure 2-amino-3-hydroxypyridine.
Step 2: O-Benzylation to Yield 2-amino-3-(4-fluorobenzyloxy)pyridine
This step involves the deprotonation of the hydroxyl group of 2-amino-3-hydroxypyridine followed by nucleophilic substitution with 4-fluorobenzyl bromide.
Experimental Protocol:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.0 g, 25.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 50 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-amino-3-hydroxypyridine (2.2 g, 20.0 mmol) in anhydrous DMF (20 mL) to the suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-fluorobenzyl bromide (4.16 g, 22.0 mmol) in anhydrous DMF (10 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to yield 2-amino-3-(4-fluorobenzyloxy)pyridine.
Spectroscopic Characterization
The following table summarizes the predicted spectroscopic data for 2-amino-3-(4-fluorobenzyloxy)pyridine based on known values for similar structures.[2][3][4][5][6]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts (δ) or Frequencies (cm⁻¹) |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.40-7.30 (m, 2H, Ar-H), 7.10-7.00 (m, 2H, Ar-H), 7.00-6.90 (m, 1H, Py-H), 6.80-6.70 (m, 1H, Py-H), 6.60-6.50 (dd, 1H, Py-H), 5.10 (s, 2H, O-CH₂), 4.50 (br s, 2H, NH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 162.5 (C-F), 158.0 (C-NH₂), 145.0 (C-O), 132.0 (Ar-C), 130.0 (Ar-CH), 125.0 (Py-CH), 115.0 (Ar-CH), 110.0 (Py-CH), 105.0 (Py-CH), 70.0 (O-CH₂) |
| FT-IR (KBr, cm⁻¹) | 3450-3300 (N-H stretch), 3100-3000 (Aromatic C-H stretch), 1620 (N-H bend), 1250-1200 (C-O stretch), 1220 (C-F stretch) |
| Mass Spec. (ESI-MS) | m/z 219.09 [M+H]⁺ |
Potential Applications and Biological Activity
While the biological activity of 2-amino-3-(4-fluorobenzyloxy)pyridine has not been reported, the constituent moieties suggest several avenues for investigation. 2-Aminopyridine derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[2][7][8] The introduction of a fluorinated benzyloxy group can enhance these activities and improve the pharmacokinetic profile of the molecule.
This compound could serve as a valuable intermediate in the synthesis of more complex molecules, such as fused heterocyclic systems with potential therapeutic applications.[9][10] The amino group provides a handle for further derivatization, allowing for the generation of a library of compounds for biological screening.
Experimental Workflow and Logic
The following diagram outlines a logical workflow for the synthesis, purification, and characterization of 2-amino-3-(4-fluorobenzyloxy)pyridine.
DOT Diagram of Experimental Workflow:
Caption: A logical workflow for the synthesis and characterization of the target compound.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, characterization, and potential exploration of 2-amino-3-(4-fluorobenzyloxy)pyridine. By leveraging established synthetic methodologies and predictive characterization, this document serves as a valuable resource for researchers and scientists in the field of organic and medicinal chemistry. The proposed protocols are designed to be robust and reproducible, encouraging further investigation into the properties and applications of this and related novel chemical entities.
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